molecular formula C19H22O3 B10848844 Geranylcoumarin

Geranylcoumarin

Cat. No.: B10848844
M. Wt: 298.4 g/mol
InChI Key: KAYCKFWCZGZEHA-WEPZFIBGSA-N
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Description

Geranylcoumarin is a naturally occurring compound found in various plants, particularly in grapefruit. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a geranyl group attached to the coumarin skeleton, which imparts unique properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylcoumarin can be synthesized through several methods. One common approach involves the reaction of 4-hydroxycoumarin with geranyl bromide under mild conditions using cesium carbonate as a base. This reaction yields geranyloxycoumarin derivatives, which can be further purified and characterized .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources such as grapefruit peel oil. The extraction process includes chromatographic techniques to isolate and purify the compound. This method ensures a high yield of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Geranylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized this compound derivatives, reduced forms of this compound, and substituted this compound compounds .

Scientific Research Applications

Geranylcoumarin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various coumarin derivatives.

    Biology: this compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.

    Industry: This compound is used in the fragrance industry due to its pleasant aroma

Mechanism of Action

Geranylcoumarin exerts its effects through various molecular targets and pathways. It interacts with enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, this compound has been shown to inhibit protein-tyrosine phosphatase 1B, which is involved in regulating glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Geranylcoumarin is unique due to its specific geranyl substitution, which imparts distinct biological activities and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

7-[(2E,5E)-3,7-dimethylocta-2,5-dienoxy]chromen-2-one

InChI

InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h4-5,7-11,13-14H,6,12H2,1-3H3/b5-4+,15-11+

InChI Key

KAYCKFWCZGZEHA-WEPZFIBGSA-N

Isomeric SMILES

CC(C)/C=C/C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C

Canonical SMILES

CC(C)C=CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C

Origin of Product

United States

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